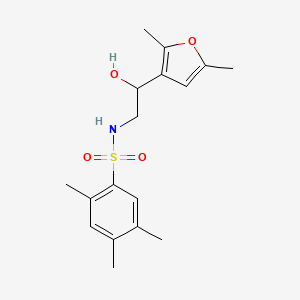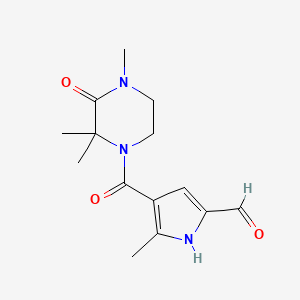![molecular formula C23H19N3O5S2 B2628215 N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261005-46-2](/img/structure/B2628215.png)
N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H19N3O5S2 and its molecular weight is 481.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Degradation of Pharmaceutical Compounds
The compound N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may have relevance in the study of the degradation pathways and biotoxicity of pharmaceutical compounds in the environment. For instance, Qutob et al. (2022) explored the advanced oxidation processes (AOPs) used to treat acetaminophen from aqueous media, discussing the by-products, their biotoxicity, and the degradation pathways. This comprehensive review might be relevant to understanding how similar compounds behave in terms of environmental persistence and degradation mechanisms (Qutob et al., 2022).
Drug Synthesis and Impurities
The compound also has implications in the synthesis and study of pharmaceutical impurities. For instance, Saini et al. (2019) reviewed novel methods for synthesizing omeprazole and the pharmaceutical impurities of proton pump inhibitors. This paper emphasizes the study of various pharmaceutical impurities, including processes that lead to the formation of such compounds during drug synthesis (Saini et al., 2019).
Removal of Organic Pollutants
The study by Prasannamedha et al. (2020) on the removal of sulfamethoxazole, a persistent organic pollutant, using cleaner techniques, might provide insights into the methods for handling pollutants including compounds with a similar structure. This review comprehensively covers the occurrence, fate, toxicity effects, and removal technologies of such pollutants, providing a perspective on handling complex organic molecules in the environment (Prasannamedha et al., 2020).
Enzymatic Degradation of Pollutants
Furthermore, Husain and Husain (2007) discussed the enzymatic approach to the remediation of various organic pollutants present in wastewater from industries. They highlighted the role of enzymes and redox mediators in degrading recalcitrant compounds, which might be relevant for understanding how compounds like this compound can be treated in industrial settings (Husain & Husain, 2007).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c1-29-16-4-2-3-14(9-16)11-26-22(28)21-17(7-8-32-21)25-23(26)33-12-20(27)24-15-5-6-18-19(10-15)31-13-30-18/h2-10H,11-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDUYMVUPTZNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]oxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2628133.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2628135.png)



![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2628139.png)
![N-(3-cyanophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628141.png)


![2-[(5-Methyl-3-nitropyrazolyl)methylthio]acetic acid](/img/structure/B2628145.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2628147.png)

![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2628151.png)
![N-(3,5-dimethylphenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2628153.png)